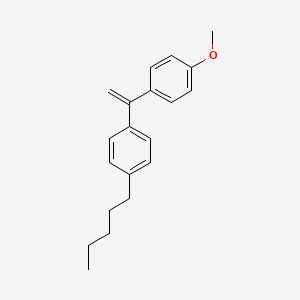
p-(1-(p-Pentylphenyl)vinyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(1-(p-Pentylphenyl)vinyl)anisole: is an organic compound with the molecular formula C20H24O . It is also known by other names such as 1-Methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene . This compound is characterized by its unique structure, which includes a methoxy group and a pentyl-substituted phenyl group attached to a vinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(1-(p-Pentylphenyl)vinyl)anisole typically involves the reaction of 4-pentylbenzaldehyde with anisole in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol . The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: p-(1-(p-Pentylphenyl)vinyl)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like or can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: p-(1-(p-Pentylphenyl)vinyl)anisole is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of p-(1-(p-Pentylphenyl)vinyl)anisole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The vinyl group and the aromatic ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-Methoxy-4-[1-(4-methylphenyl)ethenyl]benzene
- 1-Methoxy-4-[1-(4-ethylphenyl)ethenyl]benzene
- 1-Methoxy-4-[1-(4-propylphenyl)ethenyl]benzene
Comparison: Compared to its similar compounds, p-(1-(p-Pentylphenyl)vinyl)anisole is unique due to the presence of the pentyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
51555-08-9 |
|---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H24O/c1-4-5-6-7-17-8-10-18(11-9-17)16(2)19-12-14-20(21-3)15-13-19/h8-15H,2,4-7H2,1,3H3 |
InChI Key |
DFONJTXPBZHBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


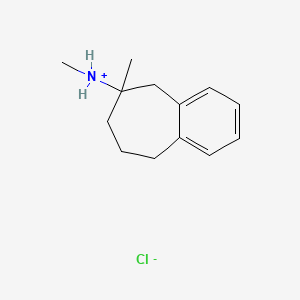
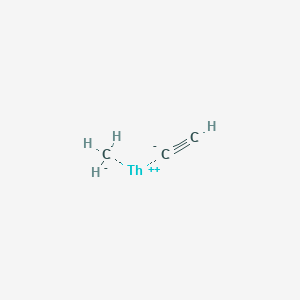
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
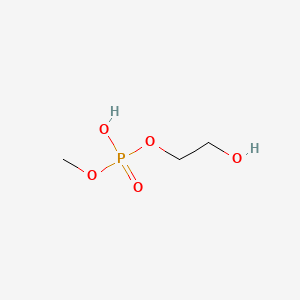

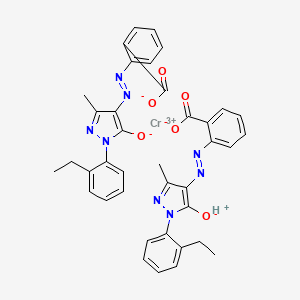
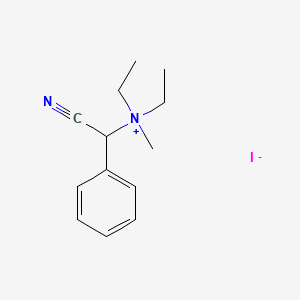

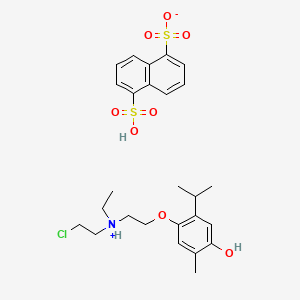
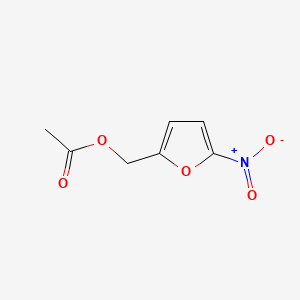
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
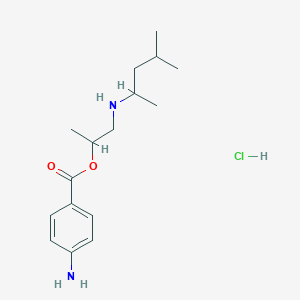
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
